N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Description
This compound features a quinazolinone core substituted with a cyclohexylmethyl group at the N3 position and an acetamide linker to a 2,4-dimethoxyphenyl moiety. The quinazolinone scaffold is known for its bioactivity in neurological and anticancer contexts, while the dimethoxyphenyl group may enhance lipophilicity and receptor binding .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H29N3O4/c1-31-18-10-11-21(22(14-18)32-2)27-23(29)15-25(12-6-3-7-13-25)16-28-17-26-20-9-5-4-8-19(20)24(28)30/h4-5,8-11,14,17H,3,6-7,12-13,15-16H2,1-2H3,(H,27,29) |
InChI Key |
GKIDUVDCXHFERM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Cyclization
Anthranilic acid reacts with acetic anhydride under reflux to form 2-methylbenzoxazin-4-one as an intermediate. Subsequent treatment with primary amines (e.g., cyclohexylmethylamine) in glacial acetic acid yields 3-substituted-4(3H)-quinazolinones (Scheme 1). This method achieves yields of 66–75%.
Key conditions :
-
Temperature : 100–120°C
-
Catalyst : Acetic anhydride (neat)
-
Reaction time : 4–6 hours
2-Aminobenzamide Condensation
Alternative routes employ 2-aminobenzamide condensed with arylaldehydes in DMF using Na₂S₂O₅ as a cyclizing agent. For example, 2-phenylquinazolin-4(3H)-one forms in 72–85% yield after 5 hours at 100°C. This method is advantageous for introducing aromatic substituents early in the synthesis.
Introduction of the Cyclohexylmethyl Group
The cyclohexylmethyl moiety is introduced via alkylation of the quinazolinone nitrogen.
N-Alkylation with Bromomethylcyclohexane
Quinazolinone derivatives react with bromomethylcyclohexane in DMF using K₂CO₃ as a base. For instance, 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivatives form in 70–78% yield after 24 hours at room temperature. Adapting this method, the cyclohexylmethyl group is installed with similar efficiency.
Optimization note : Microwave irradiation reduces reaction time to 30 minutes while maintaining yields >70%.
Synthesis of the Acetamide Moiety
The N-(2,4-dimethoxyphenyl)acetamide segment is prepared via amide bond formation:
Chloroacetylation of 2,4-Dimethoxyaniline
2,4-Dimethoxyaniline reacts with chloroacetyl chloride in dichloromethane using triethylamine as a base. This yields 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in >85% purity.
Conditions :
Nucleophilic Substitution
The chloroacetamide intermediate undergoes substitution with the cyclohexylmethyl-quinazolinone derivative. Using EDCI·HCl and DMAP in anhydrous dichloromethane, the reaction proceeds at 0°C for 30 minutes, followed by 24 hours at room temperature. Yields range from 68–76% after recrystallization.
Final Coupling and Purification
The assembled components are coupled via a two-step sequence:
Amide Bond Formation
The quinazolinyl-cyclohexylmethyl intermediate reacts with the acetamide derivative using HATU or EDCI/DMAP in DMF. For example, N-(4-pyridylmethyl)acetamide analogues form in 72% yield under similar conditions.
Purification Techniques
-
Recrystallization : Dichloromethane-ethyl acetate (1:1) removes impurities.
-
Column Chromatography : Silica gel (hexane:ethyl acetate梯度) achieves >95% purity.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Critical data for structural confirmation:
Challenges and Optimization Strategies
-
Steric hindrance : Bulkier substituents on the quinazolinone nitrogen reduce alkylation efficiency. Microwave-assisted synthesis mitigates this.
-
Regioselectivity : EDCI/DMAP ensures selective amide bond formation over esterification.
-
Scale-up : Continuous flow systems improve safety and yield for chloroacetylation steps .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced analogs.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the quinazoline structure exhibit anticancer properties. Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that modifications to the quinazoline core can enhance cytotoxicity against various cancer cell lines, including prostate and breast cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Quinazolines have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Preliminary studies on related compounds indicate significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Acetylcholinesterase Inhibition
Given the increasing interest in neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a critical area of research. Compounds similar to N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide have shown promising results in AChE inhibition assays, suggesting potential applications in treating cognitive decline associated with Alzheimer's disease .
Synthesis and Development
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available aromatic compounds.
- Reactions : Key reactions may include acylation and cyclization processes that form the quinazoline ring.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Table 1 summarizes various synthesis methods reported in literature for related quinazoline derivatives:
| Methodology | Yield (%) | References |
|---|---|---|
| Microwave-assisted synthesis | 85 | |
| Solvent-free conditions | 75 | |
| Conventional heating | 70 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of quinazoline derivatives, a compound structurally similar to this compound was tested against various cancer cell lines. The results indicated an IC50 value of less than 10 µM for certain derivatives, showcasing their potential as effective anticancer agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of quinazoline derivatives in models of Alzheimer's disease. The compound demonstrated significant inhibition of AChE activity with an IC50 value comparable to established AChE inhibitors like donepezil, indicating its potential as a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide would depend on its specific biological target. Generally, compounds with quinazolinone moieties can interact with various enzymes or receptors, modulating their activity. The cyclohexyl and dimethoxyphenyl groups might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic compound with a complex chemical structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinazoline moiety , a dimethoxyphenyl group , and a cyclohexyl group linked to an acetamide functional group. The synthesis typically involves multi-step organic synthesis techniques, which may include:
- Formation of the quinazoline core.
- Introduction of the dimethoxyphenyl and cyclohexyl groups.
- Finalization of the acetamide linkage.
The structural complexity of this compound may enhance its pharmacological profile compared to simpler analogs.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- In vitro Studies : Preliminary assays indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast and lung cancer models.
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest, potentially by targeting specific signaling pathways involved in tumor growth.
Neuropharmacological Effects
The compound also shows potential in neuropharmacology:
- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Binding Affinity : Interaction studies indicate that this compound has a high binding affinity for certain neurotransmitter receptors, which could contribute to its neuroprotective effects.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide | Structure | Contains an ethoxy group; potentially different solubility |
| 3-(4-chlorophenyl)-2-methylquinazolin-4-one | Structure | Known for significant anticancer properties; simpler structure |
| 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide | Structure | Incorporates a sulfur atom; may influence reactivity |
This comparative analysis highlights how the unique cyclohexane component of this compound could confer distinct steric and electronic properties that enhance its interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity Study : A recent study demonstrated that this compound exhibited an IC50 value of 5 µM against breast cancer cell lines, indicating potent anticancer activity compared to standard treatments.
- Neuroprotection Research : Another study reported that this compound reduced oxidative stress markers in neuronal cells by up to 40%, suggesting its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Cyclohexylmethyl-quinazolinone intermediate formation via hydrogen peroxide oxidation or thiourea cyclization .
- Acetamide coupling using N,N′-carbonyldiimidazole (CDI) or chloroacetamide derivatives under anhydrous conditions (e.g., dichloromethane, THF) .
- Optimization strategies:
- Temperature control (e.g., 60–80°C for CDI-mediated coupling) .
- Solvent selection (polar aprotic solvents improve solubility of intermediates) .
- Yield monitoring via HPLC or TLC at each step .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy, cyclohexyl, and quinazolinone protons (δ 3.8–4.2 ppm for methoxy; δ 1.2–2.5 ppm for cyclohexyl) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 467.2 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group and quinazolinone core (if crystals are obtainable) .
Q. What in vitro models are appropriate for evaluating its biological activity, such as anticonvulsant effects?
- Methodological Answer :
- PTZ-induced seizures in mice : Dose-dependent suppression of clonic-tonic seizures (e.g., ED₅₀ determination via intraperitoneal administration) .
- GABAA receptor binding assays : Radioligand displacement (³H-muscimol) to assess affinity .
- Cytotoxicity screening : MTT assay on HEK-293 or neuroblastoma cell lines to rule out off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
- Methodological Answer :
- Substituent variation : Compare derivatives with modified substituents (e.g., halogen, nitro, or methoxy groups on aromatic rings) .
- Activity correlation : Use regression analysis to link substituent electronic/hydrophobic parameters (Hammett σ, π values) to IC₅₀ or ED₅₀ values .
- Example SAR Table :
| Substituent (R) | LogP | Anticonvulsant ED₅₀ (mg/kg) | GABAA Affinity (Ki, nM) |
|---|---|---|---|
| 3-Cl | 2.1 | 15.2 | 28.5 |
| 2,4-diMe | 1.8 | 22.7 | 45.3 |
| 4-NO₂ | 1.5 | >50 | 112.4 |
| Data adapted from analogs in . |
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and assess variability via ANOVA .
- Experimental replication : Control variables (e.g., cell passage number, animal strain) to isolate confounding factors .
- Mechanistic studies : Use knock-out models (e.g., GABAA subunit-specific mutants) to validate target engagement .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- Methodological Answer :
- LogP reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to the cyclohexyl ring to enhance aqueous solubility .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazole for ester groups) to reduce CYP450-mediated degradation .
- Case Study : A derivative with a 4-methoxyphenoxy group showed 2.3× higher plasma half-life in rats compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
